![molecular formula C6H3BrClN3 B1519342 2-bromo-7-chloro-5H-pyrrolo[2,3-b]pyrazine CAS No. 1150617-58-5](/img/structure/B1519342.png)

2-bromo-7-chloro-5H-pyrrolo[2,3-b]pyrazine

Overview

Description

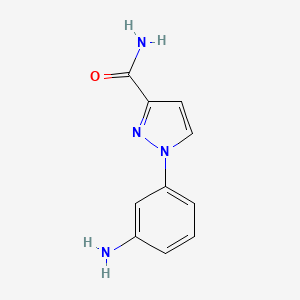

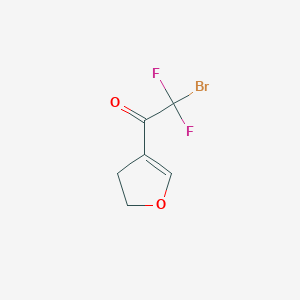

2-bromo-7-chloro-5H-pyrrolo[2,3-b]pyrazine is a nitrogen-containing heterocyclic compound . It has a molecular weight of 232.47 . This compound is part of the pyrrolopyrazine family, which is known to exhibit various biological activities .

Synthesis Analysis

The synthesis of pyrrolopyrazine derivatives, including 2-bromo-7-chloro-5H-pyrrolo[2,3-b]pyrazine, involves various methods such as cyclization, ring annulation, cycloaddition, and direct C-H arylation .Molecular Structure Analysis

The molecular structure of 2-bromo-7-chloro-5H-pyrrolo[2,3-b]pyrazine consists of a pyrrole ring and a pyrazine ring . The InChI code for this compound is 1S/C6H3BrClN3/c7-4-2-10-6-5 (11-4)3 (8)1-9-6/h1-2H, (H,9,10) .Physical And Chemical Properties Analysis

The physical and chemical properties of 2-bromo-7-chloro-5H-pyrrolo[2,3-b]pyrazine are not clearly recognized .Scientific Research Applications

Medicine Anticancer Properties

Pyrrolopyrazine derivatives, including 2-bromo-7-chloro-5H-pyrrolo[2,3-b]pyrazine, have shown potential in anticancer treatments. They exhibit activity on kinase inhibition, which is crucial in the development of cancer therapies. Kinases are enzymes that modify other proteins by chemically adding phosphate groups, and their dysregulation is a common feature in cancer cells. By inhibiting these enzymes, pyrrolopyrazine derivatives can potentially halt the proliferation of cancer cells .

Antibacterial and Antifungal Applications

These compounds have also demonstrated significant antibacterial and antifungal activities. The structural features of pyrrolopyrazine derivatives contribute to their ability to interact with bacterial and fungal cell components, disrupting their function and leading to cell death .

Antiviral Activities

In addition to antibacterial and antifungal properties, some pyrrolopyrazine derivatives have been found to possess antiviral activities. This makes them valuable for research into new treatments for viral infections .

Agriculture Pest Control

The biological activity of pyrrolopyrazine derivatives extends to agriculture, where they can be used in pest control. Their chemical properties may interfere with the life cycle of pests, providing a means to protect crops without the use of traditional pesticides .

Synthetic Routes for Chemical Synthesis

The compound’s synthetic versatility is another area of application in scientific research. Various synthetic routes such as cyclization, ring annulation, cycloaddition, direct C-H arylation, and other methods have been developed for pyrrolopyrazine derivatives . This allows for the creation of a wide range of compounds with potential applications across different fields.

Mechanistic Studies in Biochemistry

Mechanistic studies involving 2-bromo-7-chloro-5H-pyrrolo[2,3-b]pyrazine can provide insights into biochemical pathways. For instance, structure-based discovery methods like docking predictions can elucidate how these compounds interact with biological targets such as FGFR1 (Fibroblast Growth Factor Receptor 1), which is implicated in various biological processes including cell growth and tissue repair .

Material Science Organic Electronics

Pyrrolopyrazine derivatives are also being explored in material science for their electronic properties. They can be used in the synthesis of organic electronic materials due to their ability to conduct electricity and serve as semiconductors .

Drug Discovery Lead Compound Development

Finally, these compounds are valuable in drug discovery as lead compounds. Their diverse biological activities make them excellent candidates for further modification and optimization in the development of new pharmaceuticals .

Safety And Hazards

Future Directions

Given the wide range of biological activities related to the pyrrolopyrazine scaffold, it is an attractive scaffold for drug discovery research . Therefore, the synthetic methods and biological activities of pyrrolopyrazine derivatives will certainly help medicinal chemistry researchers design and synthesize new leads to treat various diseases .

properties

IUPAC Name |

2-bromo-7-chloro-5H-pyrrolo[2,3-b]pyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrClN3/c7-4-2-10-6-5(11-4)3(8)1-9-6/h1-2H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKBKVPMFSIOUCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C2=NC(=CN=C2N1)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201265071 | |

| Record name | 2-Bromo-7-chloro-5H-pyrrolo[2,3-b]pyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201265071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.46 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-bromo-7-chloro-5H-pyrrolo[2,3-b]pyrazine | |

CAS RN |

1150617-58-5 | |

| Record name | 2-Bromo-7-chloro-5H-pyrrolo[2,3-b]pyrazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1150617-58-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-7-chloro-5H-pyrrolo[2,3-b]pyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201265071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[1-(3-Methylphenyl)cyclohexyl]methanamine](/img/structure/B1519262.png)

![1-(Chloromethyl)-2-[(difluoromethyl)sulfanyl]benzene](/img/structure/B1519263.png)

![2-Bromo-6-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B1519266.png)

![tert-butyl [(1S)-1-(hydrazinocarbonyl)-2-methylpropyl]carbamate](/img/structure/B1519267.png)

![2-Amino-6,7-dihydro-4H-thiazolo[4,5-c]pyridine-5-carboxylic acid tert-butyl ester](/img/structure/B1519278.png)

![2-{3-Cyano-7-hydroxy-5-methylpyrazolo[1,5-a]pyrimidin-6-yl}acetic acid](/img/structure/B1519281.png)